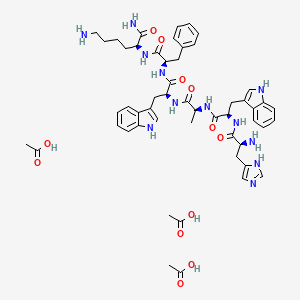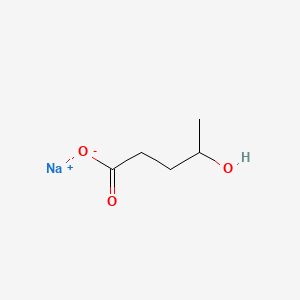
GNE-6640
Descripción general
Descripción
GNE-6640 es un inhibidor de molécula pequeña específicamente diseñado para dirigirse a la proteasa de procesamiento específico de ubiquitina 7 (USP7). Este compuesto ha mostrado un potencial significativo en el campo de la investigación del cáncer debido a su capacidad para modular la vía p53-MDM2, que es crucial para la regulación del ciclo celular y la apoptosis .
Aplicaciones Científicas De Investigación
GNE-6640 ha sido ampliamente estudiado por sus aplicaciones en varios campos:
Mecanismo De Acción
GNE-6640 ejerce sus efectos uniéndose al dominio catalítico de USP7, inhibiendo así su actividad de desubiquitinasa. Esta inhibición evita la eliminación de ubiquitina de las proteínas sustrato, lo que lleva a su degradación por el proteasoma. Los principales objetivos moleculares de this compound son las proteínas p53 y MDM2, que juegan papeles críticos en la regulación del ciclo celular y la apoptosis .
Compuestos Similares:
FT671 y FT827: Estos compuestos también se dirigen a USP7 pero tienen características estructurales y afinidades de unión distintas.
Singularidad de this compound: this compound es único debido a sus interacciones de unión específicas con el dominio catalítico de USP7, en particular los enlaces de hidrógeno formados con His403 y Asp349. Estas interacciones mejoran su potencia inhibitoria y selectividad en comparación con otros inhibidores de USP7 .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de GNE-6640 implica múltiples pasos, comenzando con la preparación del núcleo de indazol. El indazol se funcionaliza luego en la posición 5 con varios sustituyentes para mejorar su afinidad de unión y especificidad para USP7. Las condiciones de reacción típicamente involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .
Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para la rentabilidad y la eficiencia, a menudo involucrando sistemas automatizados para un control preciso de los parámetros de reacción. Se emplean pasos de purificación como la cristalización y la cromatografía para lograr la calidad deseada del producto .
Análisis De Reacciones Químicas
Tipos de Reacciones: GNE-6640 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos en el núcleo de indazol. También puede participar en enlaces de hidrógeno e interacciones de van der Waals, que son cruciales para su actividad inhibitoria .
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en la síntesis y las reacciones de this compound incluyen solventes orgánicos como el dimetilsulfóxido, catalizadores como paladio sobre carbono y bases como el carbonato de potasio. Las reacciones generalmente se llevan a cabo en atmósferas inertes para evitar la oxidación .
Productos Mayores: Los productos principales formados a partir de las reacciones que involucran this compound son típicamente derivados con propiedades de unión mejoradas o perfiles farmacocinéticos modificados. Estos derivados a menudo se prueban por su eficacia en la inhibición de USP7 y sus posibles aplicaciones terapéuticas .
Comparación Con Compuestos Similares
GNE-6776: Another USP7 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
FT671 and FT827: These compounds also target USP7 but have distinct structural features and binding affinities.
Uniqueness of GNE-6640: this compound is unique due to its specific binding interactions with the USP7 catalytic domain, particularly the hydrogen bonds formed with His403 and Asp349. These interactions enhance its inhibitory potency and selectivity compared to other USP7 inhibitors .
Propiedades
IUPAC Name |
4-[2-amino-4-ethyl-5-(1H-indazol-5-yl)pyridin-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-2-16-17(13-5-8-18-14(9-13)10-23-24-18)11-22-20(21)19(16)12-3-6-15(25)7-4-12/h3-11,25H,2H2,1H3,(H2,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYXJQQBKROZDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=C1C2=CC3=C(C=C2)NN=C3)N)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



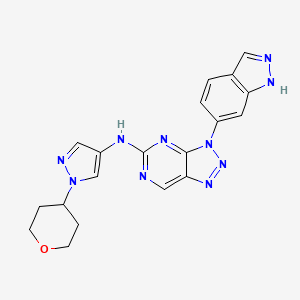


![1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B607618.png)
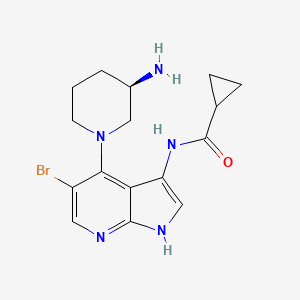

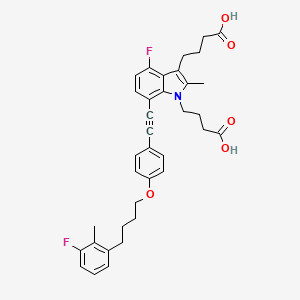
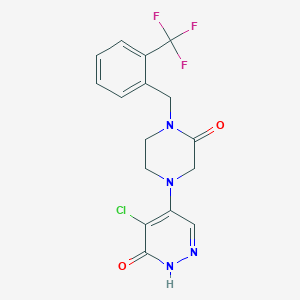
![methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate](/img/structure/B607631.png)

